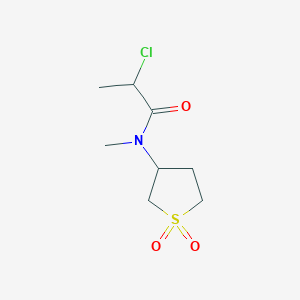
2-Chloro-N-(1,1-dioxo-tetrahydrothiophen-3-YL)-N-methyl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-Chloro-N-(1,1-dioxo-tetrahydrothiophen-3-YL)-N-methyl-propionamide is a chemical entity that can be associated with a class of organic compounds containing a tetrahydrothiophene ring, a chloro-substituted phenyl group, and an amide functionality. While the specific compound is not directly studied in the provided papers, closely related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the introduction of chloro-substituted phenyl groups. For instance, the synthesis of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide involves the formation of an amide bond and the presence of a chloro-substituted phenyl group . Similarly, the synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, includes an asymmetric reductive amination and the use of chloro-substituted aromatic rings . These methods could potentially be adapted for the synthesis of 2-Chloro-N-(1,1-dioxo-tetrahydrothiophen-3-YL)-N-methyl-propionamide.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy . For example, the crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was performed using X-ray diffraction, and the results were compared with optimized geometrical structures obtained from DFT calculations . These techniques could be employed to determine the molecular structure of 2-Chloro-N-(1,1-dioxo-tetrahydrothiophen-3-YL)-N-methyl-propionamide, providing insights into its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their chemical structures and the presence of functional groups. The amide bond is a key functional group that can participate in various chemical reactions, such as hydrolysis or nucleophilic acyl substitution. The chloro-substituted phenyl group could also undergo electrophilic aromatic substitution reactions. The related compounds exhibit intramolecular hydrogen bonding, which can influence their reactivity and interactions with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using computational methods and experimental techniques. The DFT calculations provide information on vibrational frequencies, chemical shifts, and electronic properties such as excitation energies and oscillator strengths . The NBO and NLO properties of these compounds have also been investigated, which could be relevant for understanding the behavior of 2-Chloro-N-(1,1-dioxo-tetrahydrothiophen-3-YL)-N-methyl-propionamide . The hydrogen bonding patterns observed in the crystal structures can affect the melting points, solubility, and other physical properties of these compounds .
Scientific Research Applications
Synthesis and Reaction Mechanisms
- The role of solvents in reactions involving chloropropionyl and chloro-substituted compounds has been studied, revealing how different reaction conditions can lead to the formation of various compounds with potential antioxidant activities. For example, the use of acetone as a solvent in reactions involving 3-chloropropionylisothiocyanate with hydrazine does not yield the expected products but rather results in compounds with different structures and antioxidant potentials (Syadza Firdausiah et al., 2019).
Potential Biological Activities
- Research into the synthesis of derivatives of propionamide and related compounds has led to discoveries in their antibacterial and antifungal properties. For instance, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and shown significant antimicrobial activities, indicating potential as antibacterial and antifungal agents (M. Helal et al., 2013).
Anticancer Applications
- The synthesis and evaluation of indapamide derivatives have demonstrated proapoptotic activities on cancer cell lines, suggesting a potential route for anticancer agent development. Specifically, derivatives have shown to inhibit the growth of melanoma cancer cells, highlighting the therapeutic potential of chloro-substituted propionamide derivatives in cancer treatment (Ö. Yılmaz et al., 2015).
Chemical Properties and Interactions
- Studies on the chlorination of tetrahydrothiophens with N-chlorosuccinimide indicate that solvent effects can direct the reaction to yield either mono- or dichlorinated products. This demonstrates the importance of solvent choice in chemical synthesis and the potential for creating compounds with specific functional groups for further research applications (P. Delaney et al., 1985).
properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3S/c1-6(9)8(11)10(2)7-3-4-14(12,13)5-7/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHWRLFASWBELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCS(=O)(=O)C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)
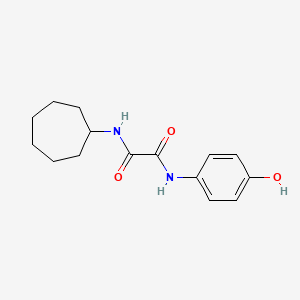
![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)

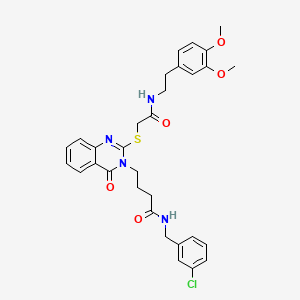
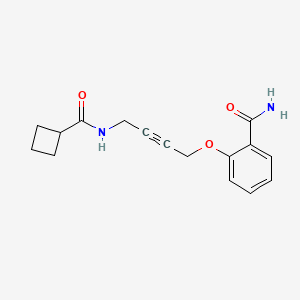


![2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2511534.png)

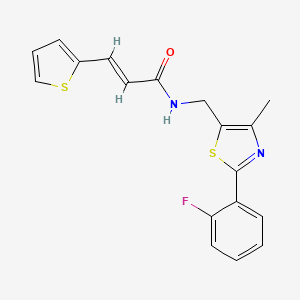
![2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511539.png)
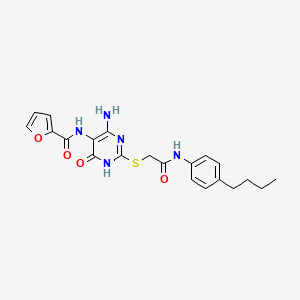
![(E)-4-(Dimethylamino)-N-[(1-methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2511542.png)